molecular formula C36H50O14 B1684284 Zaragozic acid D2 CAS No. 155179-15-0

Zaragozic acid D2

Katalognummer: B1684284
CAS-Nummer: 155179-15-0
Molekulargewicht: 706.8 g/mol
InChI-Schlüssel: WDLYATMIWWDJQY-FYSMYQDTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zaragozic Acid D2 ist ein Naturstoff, der aus dem keratinophilen Pilz Amauroascus niger isoliert wurde. Es gehört zur Familie der Zaragozic-Säuren, die potente Inhibitoren der Squalensynthase sind, ein Enzym, das an der Sterolsynthese beteiligt ist.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Zaragozic Acid D2 umfasst komplexe organische Reaktionen. Ein bemerkenswertes Verfahren ist der Silylglyoxylat-Kaskadenansatz, der zur Synthese von Zaragozic Acid C verwendet wurde, einer eng verwandten Verbindung. Diese Methode beinhaltet intramolekulare Aldolzyklisierung, Kondensation und Silyltransferreaktionen, um das sauerstoffreiche Rückgratfragment zu konstruieren .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfolgt hauptsächlich durch Fermentationsprozesse unter Verwendung des Pilzes Amauroascus niger. Die Fermentationsbedingungen, einschließlich Temperatur, pH-Wert und Nährstoffversorgung, werden optimiert, um die Ausbeute an this compound zu maximieren .

Analyse Chemischer Reaktionen

Inhibition of Squalene Synthase

Zaragozic acids, including Zaragozic acid D2, are potent inhibitors of squalene synthase, an enzyme that catalyzes the conversion of farnesyl pyrophosphate to squalene, a key step in cholesterol biosynthesis. Inhibition of squalene synthase by this compound disrupts cholesterol production, leading to reduced cellular cholesterol levels.

Inhibition of Farnesyl Transferase

In addition to squalene synthase, zaragozic acids A, B, C, D, and D2 are active against farnesyl transferase . Zaragozic acids D and D2 inhibit farnesyl transferase with IC50 values of 100 nM, while zaragozic acids A and B are less potent .

Structural Activity

Zaragozic acid A shares structural similarities with other members of the zaragozic acid family but possesses unique characteristics that differentiate it from them.

Compound NameStructure TypeMain ActivityUnique Features
Zaragozic Acid B4,8-dioxabicyclo[3.2.1]octaneSqualene synthase inhibitionSlightly different side chain composition
Zaragozic Acid C4,8-dioxabicyclo[3.2.1]octaneSqualene synthase inhibitionVariations in stereochemistry
Zaragozic Acid D4,8-dioxabicyclo[3.2.1]octaneSqualene synthase inhibitionUnique hydrophobic tail
This compound4,8-dioxabicyclo[3.2.1]octaneSqualene synthase inhibitionDistinct acyl group variations

Binding Mode

Zaragozic acid A binds effectively within the active sites of enzymes like squalene synthase and dehydrosqualene synthase, inducing specific conformational changes that inhibit their activity. Zaragozic acid A presents an unexpected binding mode from the cyclopropyl-containing intermediate in both enzymes .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Inhibition of Squalene Synthase and Farnesyl Transferase: Zaragozic acids, including D and D2, are known for their ability to inhibit squalene synthase, a key enzyme in cholesterol biosynthesis. Zaragozic acids D and D2 also inhibit farnesyl transferase . Zaragozic acids D and D2 inhibit farnesyl transferase with IC50 values of 100 nM, while zaragozic acids A and B are less potent . By inhibiting squalene synthase, zaragozic acid D2 can effectively block cholesterol production, making it a valuable tool for studying cholesterol metabolism and its role in various biological processes.

Potential Therapeutic Agent: Zaragozic acids A, B, and C are potent inhibitors of squalene synthase . The zaragozic acids are a previously unreported class of therapeutic agents with potential for the treatment of hypercholesterolemia .

Antimicrobial Properties: Zaragozic acid A has demonstrated antimicrobial properties against Staphylococcus aureus by inhibiting its dehydrosqualene synthase, which is involved in staphyloxanthin biosynthesis.

Drug Development: Zaragozic acid A has potential applications in drug development due to its ability to lower cholesterol levels and its antimicrobial properties. Its role as a squalene synthase inhibitor positions it as a candidate for treating hyperlipidemias and bacterial infections. Furthermore, research indicates that it could be beneficial in developing therapies targeting other metabolic disorders.

Wirkmechanismus

Zaragozic acid D2 exerts its effects by inhibiting squalene synthase, the first committed enzyme in sterol synthesis. This inhibition leads to a decrease in sterol production, which can lower cholesterol levels in the body. Additionally, this compound inhibits Ras farnesyl-protein transferase, which is involved in the post-translational modification of proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • Zaragozic Acid A
  • Zaragozic Acid B
  • Zaragozic Acid C

Einzigartigkeit

Zaragozic Acid D2 ist einzigartig aufgrund seiner spezifischen inhibitorischen Wirkungen sowohl auf die Squalensynthase als auch auf die Ras-Farnesyl-Protein-Transferase. Während andere Zaragozic-Säuren ebenfalls die Squalensynthase hemmen, hat this compound eine höhere Potenz bei der Hemmung der Ras-Farnesyl-Protein-Transferase gezeigt, was es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen macht .

Biologische Aktivität

Zaragozic acid D2, a member of the zaragozic acid family, is a potent fungal metabolite primarily known for its inhibitory effects on squalene synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on various biological systems, and potential therapeutic applications.

This compound shares a unique structural framework with other zaragozic acids, characterized by a 4,8-dioxabicyclo[3.2.1]octane core . This structure facilitates its role as a competitive inhibitor of squalene synthase, which catalyzes the conversion of farnesyl pyrophosphate into squalene, the first committed step in sterol biosynthesis .

Inhibition of Squalene Synthase

The inhibition mechanism involves this compound mimicking the substrate or intermediate of the enzymatic reaction, leading to conformational changes in the enzyme that reduce its activity. The compound has demonstrated IC50 values around 100 nM , indicating high potency against squalene synthase .

Biological Effects and Case Studies

This compound has been studied for its effects on cholesterol metabolism and potential therapeutic implications:

  • Cholesterol Synthesis Inhibition :
    • In vitro studies show that this compound effectively reduces cholesterol synthesis in Hep G2 cells, a human liver cancer cell line. The compound's action leads to decreased levels of cellular cholesterol and increased expression of low-density lipoprotein (LDL) receptors .
    • A study on marmosets indicated that treatment with zaragozic acid led to significant reductions in plasma cholesterol levels, supporting its potential use in hypercholesterolemia management .
  • Antifungal Activity :
    • This compound exhibits antifungal properties by inhibiting ergosterol synthesis in fungi. This makes it a candidate for treating fungal infections, particularly those resistant to conventional antifungal agents .
  • Inhibition of Farnesyl Transferase :
    • Beyond its effects on squalene synthase, this compound also inhibits farnesyl transferase, an enzyme involved in post-translational modification of proteins that play roles in cell signaling and growth. This dual inhibition may enhance its therapeutic potential against various diseases .

Research Findings Summary Table

StudySubjectKey FindingsReference
In vitro studyHep G2 cellsSignificant reduction in cholesterol synthesis; increased LDL receptor expression
Animal studyMarmosetsReduced plasma cholesterol levels following treatment
Antifungal efficacyVarious fungiEffective inhibition of ergosterol synthesis
Farnesyl transferase activityBiochemical assaysDemonstrated inhibition alongside SQS activity

Conclusion and Future Directions

This compound presents significant biological activity through its inhibition of key enzymes involved in cholesterol biosynthesis and fungal growth. Its potential applications extend beyond hypercholesterolemia treatment to include antifungal therapies and possibly other metabolic disorders linked to dysregulated sterol synthesis.

Future research should focus on:

  • Detailed structural analyses to optimize zaragozic acid derivatives for enhanced efficacy.
  • Clinical trials to evaluate safety and effectiveness in humans.
  • Exploration of combination therapies utilizing zaragozic acids alongside existing treatments for cholesterol management and fungal infections.

Eigenschaften

CAS-Nummer

155179-15-0

Molekularformel

C36H50O14

Molekulargewicht

706.8 g/mol

IUPAC-Name

(1S,3S,4S,5R,6R,7R)-1-[(E)-4-acetyloxy-5-methyl-8-phenyloct-7-enyl]-6-decanoyloxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid

InChI

InChI=1S/C36H50O14/c1-4-5-6-7-8-9-13-21-27(38)48-29-28(39)34(49-30(31(40)41)35(46,32(42)43)36(29,50-34)33(44)45)22-15-20-26(47-24(3)37)23(2)16-14-19-25-17-11-10-12-18-25/h10-12,14,17-19,23,26,28-30,39,46H,4-9,13,15-16,20-22H2,1-3H3,(H,40,41)(H,42,43)(H,44,45)/b19-14+/t23?,26?,28-,29-,30-,34+,35-,36+/m1/s1

InChI-Schlüssel

WDLYATMIWWDJQY-FYSMYQDTSA-N

SMILES

CCCCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O

Isomerische SMILES

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)C/C=C/C3=CC=CC=C3)OC(=O)C)O

Kanonische SMILES

CCCCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Zaragozic acid D(2); 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zaragozic acid D2
Reactant of Route 2
Zaragozic acid D2
Reactant of Route 3
Zaragozic acid D2
Reactant of Route 4
Reactant of Route 4
Zaragozic acid D2
Reactant of Route 5
Zaragozic acid D2
Reactant of Route 6
Zaragozic acid D2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.